5-(Azetidine-1-sulfonyl)-2-chloropyridine
Overview
Description
5-(Azetidine-1-sulfonyl)-2-chloropyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an azetidine-1-sulfonyl group and a chlorine atom
Scientific Research Applications
5-(Azetidine-1-sulfonyl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-sulfonyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with azetidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidine-1-sulfonyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The azetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products Formed
Substitution: Formation of 5-(Azetidine-1-sulfonyl)-2-aminopyridine or 5-(Azetidine-1-sulfonyl)-2-thiopyridine.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-chloropyridine and azetidine.
Mechanism of Action
The mechanism of action of 5-(Azetidine-1-sulfonyl)-2-chloropyridine involves its interaction with specific molecular targets. The azetidine-1-sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid
- 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Uniqueness
5-(Azetidine-1-sulfonyl)-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in research and industrial applications.
Properties
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-8-3-2-7(6-10-8)14(12,13)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKXUVYFQOKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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